molecular formula C20H20O7 B1666156 Averantin CAS No. 5803-62-3

Averantin

Cat. No. B1666156
CAS RN: 5803-62-3
M. Wt: 372.4 g/mol
InChI Key: WGPOPPKSQRZUTP-LBPRGKRZSA-N
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Description

Averantin is a minor metabolite of the fungus Cercospora arachidicola . It is an aflatoxin B1 precursor that can be used in the biosynthetic pathway .


Synthesis Analysis

The synthesis of aflatoxins, such as Averantin, is a complex process involving a chain of reactions which are catalyzed by various enzymes encoded by genes present on the aflatoxin cluster . The genetic variations among different fungal strains can impact the final compound being produced .


Molecular Structure Analysis

The molecular structure of Averantin is provided by the CAS No. 5803-62-3 .


Chemical Reactions Analysis

The biosynthesis of aflatoxins is a complicated process involving a chain of reactions . These reactions are catalyzed by various enzymes and the genes coding for these enzymes are grouped in a cluster .

Scientific Research Applications

Averantin in Aflatoxin Biosynthesis

Averantin is identified as a precursor in the biosynthetic pathway of aflatoxin B1. Bennett et al. (1980) discovered that a mutant of Aspergillus parasiticus produced averantin but not aflatoxin B1. Radiotracer studies showed that averantin is converted into aflatoxin B1, placing it in the biosynthesis pathway: norsolorinic acid → averantin → averufin → versiconal hemiacetal acetate → versicolorin A → sterigmatocystin → aflatoxin B1 (Bennett et al., 1980). Yu et al. (1997) further identified the avnA gene in Aspergillus parasiticus, which encodes a cytochrome P-450 monooxygenase involved in converting averantin to averufin in aflatoxin biosynthesis (Yu et al., 1997).

Averantin Derivatives and Biological Activities

Huang et al. (2012) reported the isolation of new chlorinated anthraquinones related to averantin from the marine-derived fungus Aspergillus sp. SCSIO F063. One of these derivatives showed inhibition activity against human tumor cell lines (Huang et al., 2012).

Averantin in Enzymatic Studies

Chuturgoon and Dutton (2004) studied the enzymatic conversion of norsolorinic acid to averantin in Aspergillus parasiticus, suggesting the enzyme involved is a secondary metabolic enzyme distinct from other dehydrogenases (Chuturgoon & Dutton, 2004).

Stereochemistry in Aflatoxin Biosynthesis

Yabe et al. (1993) investigated the stereochemistry of the early aflatoxin biosynthesis pathway, determining the stereochemical relationship among norsolorinic acid, averantin, hydroxyaverantin, and averufin. This study highlighted the stereospecificity of enzymes in this pathway (Yabe et al., 1993).

Averantin in Genetic Studies

Cary et al. (2000) explored the promoter elements in the expression of the Aspergillus parasiticus aflatoxin biosynthesis pathway gene avnA, which is involved in averantin biosynthesis. Their findings contribute to understanding the regulation of aflatoxin biosynthesis genes (Cary et al., 2000).

Future Directions

Future research is necessary to develop more convenient, more accurate, faster, and cost-effective technologies to detect aflatoxins . This includes the detection of Averantin, given its role as a precursor in aflatoxin biosynthesis .

properties

IUPAC Name

1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPOPPKSQRZUTP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-averantin

CAS RN

5803-62-3
Record name (-)-Averantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5803-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Averantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005803623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVERANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H95D7020N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
996
Citations
JW Bennett, LS Lee, SM Shoss… - Applied and …, 1980 - Am Soc Microbiol
… [14C]averantin showed that 15.3% of label from averantin was … With radiotracers and other mutants, averantin was placed … are norsolorinic acid leads to averantin leads to averufin leads …
Number of citations: 128 journals.asm.org
M Varlı, EY Lee, Y Yang, R Zhou, İ Taş, S Pulat… - Scientific Reports, 2023 - nature.com
… averantin and the crude extract downregulated expression of cancer stem cell markers; (4) 1′-O-methyl-averantin … O-methyl-averantin in CSCs cell; and (5) 1′-O-methyl-averantin and …
Number of citations: 1 www.nature.com
J Yu, PK Chang, JW Cary, D Bhatnagar… - Applied and …, 1997 - Am Soc Microbiol
… were identical to those of averantin, a known aflatoxin precursor. Precursor feeding studies with this mutant showed that norsolorinic acid and averantin were not converted to aflatoxin …
Number of citations: 94 journals.asm.org
SP McCORMICK, D Bhatnagar… - Applied and …, 1987 - Am Soc Microbiol
… in averufin (72%) and versicolorin A (54%) but not averantin. The results demonstrate that averufanin is a biosynthetic precursor of aflatoxin B1 between averantin and averufin. …
Number of citations: 75 journals.asm.org
JH Birkinshaw, JC Roberts, P Roffey - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… Product B therefore has structure (11), and we suggest the trivial name averantin for it. … conditions required for the conversion of averantin into averythrin, it seems most unlikely …
Number of citations: 20 pubs.rsc.org
CA Townsend, SB Christensen - Tetrahedron letters, 1986 - Elsevier
… Stereochemical correlation of (-)-averantin … Natural (-)-averantin has been degraded to afford a sample of ( S )-(+)-2-hydroxyheptanoic acid. The absolute configuration of averantin …
Number of citations: 11 www.sciencedirect.com
AA Chuturgoon, MF Dutton - Mycopathologia, 1991 - Springer
The activity of the enzyme responsible for the conversion of norsolorinic acid to averantin was studied in two strains of Aspergillus parasiticus. Cell-free extracts of the enzyme were …
Number of citations: 9 link.springer.com
C Shao, C Wang, M Wei, S Li, Z She… - Magnetic Resonance …, 2008 - Wiley Online Library
… A new natural product named 6,8,1 -tri-O-methyl averantin(1) has been isolated together with five known anthraquinones 1 -O-methyl averantin(2), 6,8-di-O-methyl averufin (3) averufin (…
W Du, GR Obrian, GA Payne - Food additives and contaminants, 2007 - Taylor & Francis
… pathway intermediate averantin. 649-1 transformants containing 5E6 alone produced no detectable averantin. In contrast, 5E6 transformants with gpdA::aflR produced averantin, but …
Number of citations: 70 www.tandfonline.com
K Liu, Y Zheng, C Miao, Z Xiong, L Xu… - Natural Product …, 2014 - Taylor & Francis
… averufin (5), versicolorin B (6), averantin (7), methyl-averantin (8), arugosin C (9), diorcinol (10… The methoxy group in the structures of averufin, averantin and sterigmatocystin decreased …
Number of citations: 17 www.tandfonline.com

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